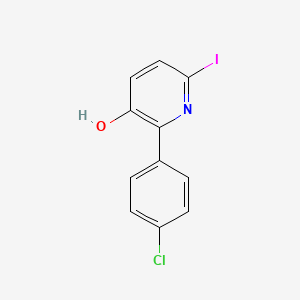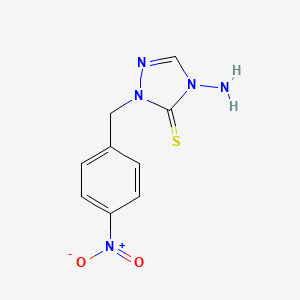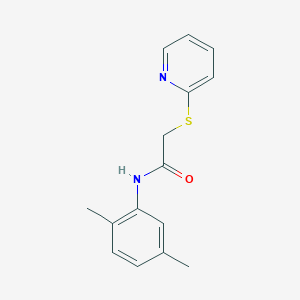
2-(4-chlorophenyl)-6-iodo-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related compounds typically involves strategic functionalization of pyridine rings and chlorophenyl moieties, showcasing diverse synthetic pathways and intermediates. For instance, the synthesis of 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate demonstrates the use of a tetrahydropyridine ring as an intermediate, adopting a half-chair conformation and highlighting the intricate positioning of chlorophenyl groups (Vimalraj & Pandiarajan, 2010).
Molecular Structure Analysis
The structural characterization of chlorophenyl-pyridine derivatives often reveals complex conformations and intermolecular interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate shows specific orientations of Cl atoms attached to the phenyl group, indicating significant molecular interactions within the crystal lattice (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
Compounds similar to 2-(4-chlorophenyl)-6-iodo-3-pyridinol exhibit diverse chemical reactivities, including interactions with peroxyl radicals and potential antioxidant properties. A study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols highlights their role as potent phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyridine Derivatives
- Derivatives Synthesis : The synthesis and characterization of various pyridine derivatives, including their crystal structure, optical, and electrochemical properties, have been explored. These studies focus on understanding the intramolecular charge transfer and its impact on the compound's properties (Andreu et al., 2000).
Applications in Polymerization and Catalysis
- Polymerization Behavior : Research on 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives has highlighted their role in catalysis, including luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This suggests potential catalytic applications of related pyridine compounds in material science and biochemistry (Halcrow, 2005).
Biocatalytic Synthesis and Green Chemistry
- Green Synthesis of Chiral Intermediates : The biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system represents a green and efficient approach. This example illustrates the potential for utilizing similar compounds in biocatalytic processes for synthesizing chiral intermediates with applications in pharmaceutical manufacturing (Chen et al., 2021).
Molecular Docking and Antimicrobial Activity
- Antimicrobial Activity and Molecular Docking : The molecular structure, spectroscopic analysis, and antimicrobial activity of chlorophenyl-pyridine derivatives have been studied. These compounds show promise in microbial inhibition, suggesting potential applications in developing new antimicrobial agents. Additionally, molecular docking studies indicate their potential interaction with biological targets (Sivakumar et al., 2021).
Electro-Optic Materials and Sensing
- Electro-Optic Materials : Research into pyrrole-based donor-acceptor chromophores, including pyridine derivatives, for their use as electro-optic materials. This highlights the potential application of similar compounds in the development of nonlinear optical/electro-optic devices (Facchetti et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-iodopyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINO/c12-8-3-1-7(2-4-8)11-9(15)5-6-10(13)14-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNWKABFGKCMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)I)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-iodopyridin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)
![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)
![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![3-[1-(3-chloro-4-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5544811.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)
![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)